Hexacaine
Description
Historical Context of Hexacaine in Medicinal Chemistry
This compound belongs to a class of organic compounds known as Mannich bases. The systematic study and understanding of Mannich bases were significantly advanced by Carl Mannich in the early 20th century. nih.gov Historically, this compound has been recognized for its application in medicinal chemistry, notably having been marketed as an antiarrhythmic agent. nih.gov
Academic Significance and Research Trajectory of this compound Compounds
The academic significance of this compound stems from its observed interactions at the cellular level. Research findings indicate that this compound functions by binding to the inner pore of voltage-gated sodium channels. This interaction leads to the blocking of ion current through these channels. nih.gov This specific mechanism of action positions this compound as a compound of interest in the study of ion channel modulation and the broader field of electrophysiology. The compound's presence in scientific literature and patent databases, as reflected in its PubChem entry, suggests its continued relevance in chemical and pharmaceutical research. nih.gov
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H27NO2 | PubChem nih.govuni.lu |
| PubChem CID | 197945 | PubChem nih.govuni.lu |
| IUPAC Name | 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one | PubChem nih.govuni.lu |
| Molecular Weight | 289.4 g/mol | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSIHLNCRSPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168198 | |
| Record name | Hexacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-12-6 | |
| Record name | 3-(Hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16689-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Hexacaine and Analogues
Classical Approaches to Hexacaine Core Synthesis
Classical synthetic methodologies for β-aminoketones, which form the core structure of this compound, predominantly involve the Mannich reaction. acs.orgrsc.orgresearchgate.net This multicomponent reaction typically condenses a ketone (or an enolizable aldehyde), an aldehyde (often formaldehyde (B43269) or its equivalents), and an amine to form the β-aminoketone. For the synthesis of this compound, the Mannich reaction would conceptually involve the condensation of 4-propoxyacetophenone, formaldehyde, and hexamethyleneimine (B121469) (azepane).
Another classical approach for synthesizing β-aminophenylketones involves the reaction of a substituted phenyl compound with an acyl chloride, followed by treatment with a secondary amine. For instance, 1-phenylhexane can react with acryloyl chloride in the presence of aluminum chloride, yielding an unsaturated ketone, which upon subsequent treatment with secondary amines, affords β-aminophenylketones in high yields (85–97%). nih.gov This two-step process highlights a pathway to construct the phenylketone moiety and introduce the amine functionality. Similarly, 2-(benzylmethylamino)-1-phenylpropan-1-one, a related β-aminoketone, can be synthesized from propiophenone (B1677668) and N-methylbenzylamine, illustrating a direct amination route for such structures. chemicalbook.com
Contemporary Synthetic Strategies for β-Aminophenylketone Scaffolds
Recent advancements in organic synthesis have introduced more efficient, catalytic, and often stereoselective methods for constructing β-aminophenylketone scaffolds. Catalyzed Mannich reactions remain a cornerstone, with significant improvements in their execution. rsc.org
Catalytic Approaches:
Organocatalysis: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids (e.g., N-quaternized cinchona alkaloid ammonium (B1175870) salts), have been successfully employed in highly enantioselective nucleophilic addition of ketones to imines. This process yields β-amino ketones with tertiary stereocenters in good to high yields (up to 95%) and excellent enantioselectivities (up to 97% ee). rsc.org
Nanocatalysis: The use of nanomagnetic catalysts, such as Fe3O4@Qs/Ni(II) in ethanol, has enabled the synthesis of β-aminoketones through Mannich reactions with remarkable yields (82–95%). These catalysts offer advantages in ease of separation and recyclability. rsc.org
Lewis Acid Catalysis: Silica-functionalized copper(0) nanoparticles have been shown to efficiently catalyze Mannich reactions involving acetophenones, aryl aldehydes, and aryl amines, affording β-aminoketones. Heating at 80 °C can improve the reaction rate in these systems. rsc.org
Asymmetric Hydrogenation: Optically pure β-amino ketones can be synthesized with high enantioselectivities (ee > 99%) through Rh-DuanPhos-catalyzed asymmetric hydrogenation of readily prepared β-keto enamides. acs.org
These contemporary strategies offer enhanced control over reaction outcomes, often leading to higher yields and improved stereoselectivity compared to classical methods.
Strategies for Chemical Derivatization and Analogue Generation
The derivatization of this compound and its β-aminoketone analogues involves modifying different parts of the core structure to explore new chemical entities. The primary sites for derivatization include the aromatic ring, the amino group, and the alkyl chain connecting the carbonyl and amino functionalities.
Modification of the Aromatic Ring:
Introduction of hydrophobic moieties at the para position of the aromatic ring has been identified as an important feature for altering the properties of β-aminophenylketones. For example, analogues bearing n-hexyl substituents at this position have been synthesized, demonstrating the impact of aromatic substitution on chemical and potentially biological characteristics. nih.gov
Modification of the Amino Group:
The nature of the amine plays a crucial role in the properties of β-aminoketones. Analogues can be generated by varying the secondary amine used in the Mannich reaction or subsequent amination steps. For instance, the synthesis of aryloxyaminopropanol type compounds has involved the incorporation of different amino groups, such as phenylamino, cyclohexylamino, and isobutylamino, derived from 4-hydroxyphenylphenylpropan-1-one. researchgate.net This suggests that the azepane ring in this compound could be replaced with other cyclic or acyclic amines to create diverse analogues.
Modification of the Alkyl Chain:
Stereoselective Synthesis and Enantiomeric Resolution in this compound Chemistry
This compound, with its chiral center at the carbon alpha to the carbonyl group (C2), exists as enantiomers. The ability to synthesize specific enantiomers (stereoselective synthesis) or separate a racemic mixture into its individual enantiomers (enantiomeric resolution) is critical for understanding their distinct chemical and biological profiles.
Stereoselective Synthesis:
Asymmetric Hydrogenation: As mentioned in contemporary strategies, Rh-DuanPhos-catalyzed asymmetric hydrogenation of β-keto enamides is highly effective, yielding β-amino ketones with excellent enantiomeric excesses (ee > 99%). acs.org
Organocatalytic Mannich Reactions: Chiral phase-transfer catalysts based on cinchona alkaloids facilitate enantioselective Mannich reactions, producing β-amino ketones with high enantioselectivities (up to 97% ee). rsc.org
Reductive Amination: L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, a related β-amino alcohol, can be stereoselectively prepared from L-(R)-phenylacetylcarbinol through reductive amination with a primary aralkylamine under catalytic reduction conditions, followed by hydrogenolytic removal of the N-aralkyl group. This process can achieve high stereoselectivity (erythro:threo ratio of 99.98:0.02 and 98.6% ee). google.com
Enantiomeric Resolution:
Diastereomeric Salt Formation: A common method for resolving racemic mixtures of chiral amines (or acids) involves reacting the racemate with an enantiomerically pure chiral acid (or base) to form a mixture of diastereomeric salts. These diastereomeric salts have different physical properties (e.g., solubility) and can often be separated by techniques such as crystallization. Subsequent treatment with a strong base (or acid) recovers the pure enantiomeric amine (or acid). libretexts.org
Chromatographic Methods: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the direct enantioseparation of racemic mixtures. Polysaccharide-based CSPs, such as amylose- and cellulose-based phases, have shown effectiveness in resolving various chiral compounds, including those with β-aminoketone-like structures. researchgate.netmdpi.com
Kinetic Resolution: Enzymatic kinetic resolution, often employing lipases, can selectively transform one enantiomer from a racemic mixture, leaving the other unreacted. While this method typically yields a maximum of 50% of the desired enantiomer, it offers advantages in mild reaction conditions and catalyst recyclability.
These strategies enable access to specific enantiomers of this compound and its analogues, which is crucial for detailed studies of their interactions and properties.
Data Tables
Table 1: Representative Enantioselectivities in β-Aminoketone Synthesis
| Synthetic Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Asymmetric hydrogenation of β-keto enamides | Rh-DuanPhos catalyst | >99% | acs.org |
| Organocatalytic Mannich reaction of imines with ketones | Cinchona alkaloid-based chiral phase-transfer catalyst | Up to 97% | rsc.org |
| Reductive amination for β-amino alcohol synthesis | Pt/C or Pd(OH)2/C with benzylamine | 98.6% | google.com |
Table 2: Yields in Contemporary β-Aminoketone Synthesis
| Synthetic Method | Catalyst/Reagent | Yield Range | Reference |
| Organocatalytic Mannich reaction of imines with ketones | Cinchona alkaloid-based chiral phase-transfer catalyst | Up to 95% | rsc.org |
| Mannich reactions under nanocatalytic conditions | Nanomagnetic Fe3O4@Qs/Ni(II) | 82–95% | rsc.org |
| β-aminophenylketone synthesis via acryloyl chloride | AlCl3, then secondary amines | 85–97% | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Hexacaine Analogues
Fundamental Principles of SAR and QSAR in Hexacaine Discovery
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry, enabling the systematic study of how chemical structure influences biological activity. SAR describes a qualitative relationship that links a specific substructure to the presence or absence of a particular property or activity. It involves analyzing how modifications to a molecule's structure impact its biological effects, thereby identifying crucial functional groups necessary for binding or activity through methodical structural alterations. ctgb.nlslideshare.net
In contrast, QSAR establishes a mathematical model that correlates one or more quantitative parameters, derived from the chemical structure, with a measurable biological property or activity. ctgb.nlslideshare.net The central hypothesis underpinning QSAR is that changes in molecular structure lead to proportional variations in pharmacological or biological activity. researchgate.net QSAR models are developed by characterizing molecules using numerical descriptors that assign quantitative values to their structural features. These descriptors are then subjected to statistical and machine learning tools to generate algorithms that predict the desired biological parameter. protoqsar.com This computational approach allows for the estimation of physicochemical, biological, or toxicological properties of compounds with unknown activities, leveraging data from known compounds, thus reducing the need for extensive laboratory experimentation. protoqsar.com
For their scientific validity and regulatory acceptance, (Q)SAR models must adhere to the OECD principles, which include: a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and, where possible, a mechanistic interpretation. ctgb.nllhasalimited.orgsemanticscholar.orgnih.gov
Identification of Key Structural Determinants for Biological Activity
Studies on β-aminophenylketones, a class of Mannich bases to which this compound belongs, have provided insights into the structural determinants influencing biological activity. For instance, in the context of inhibiting the interaction between the thyroid hormone receptor (TR) and coactivators (CoA), the activity and TRβ isoform selectivity were found to be highly correlated with the structural composition of these covalent inhibitors. nih.gov
The nature and position of substituents on aromatic rings play a significant role in modulating the biological activity of this compound analogues. Research on β-aminophenylketones demonstrated a dramatic Structure-Activity Relationship (SAR) influenced by larger hydrophobic substituents at the para position relative to the ketone functionality. nih.gov
For example, compounds featuring 4-ethyl cyclohexyl and n-hexyl substituents at this position exhibited substantial inhibition efficacies of 87% and 97%, respectively, at a 30 μM concentration. In stark contrast, a p-ethyl β-aminophenylketone showed only 9% efficacy. nih.gov Furthermore, β-aminonaphthylketones displayed higher activity (26–30% inhibition) compared to β-aminophenylketones (12%), indicating that a hydrophobic moiety at the para position of the β-aminophenylketone scaffold is a critical feature for potent inhibitory activity. nih.gov
The systematic modification of aromatic substituents, often guided by methodologies like the Topliss tree, is a common approach in SAR studies to identify more potent compounds. This involves sequentially introducing different substituents (e.g., 4-chloro, 4-methyl, 4-methoxy) to optimize activity. drughunter.com
Table 1: Influence of Aromatic Substituents on TR-CoA Interaction Inhibition for β-Aminophenylketones nih.gov
| Compound Class / Substituent | Efficacy at 30 μM (%) |
| Unsubstituted β-aminophenylketones (Group A, various N-substituents) | 2–19 |
| β-aminophenylketones with small alkoxy/hydroxy and/or halogen substituents (Group B) | Up to 9 |
| β-aminophenylketones with 4-ethyl cyclohexyl (Group C) | 87 |
| β-aminophenylketones with n-hexyl (Group C) | 97 |
| p-ethyl β-aminophenylketone (Group C) | 9 |
| β-aminonaphthylketones (Group D) | 26–30 |
The nature of substituents on the nitrogen atom within the this compound scaffold, and related Mannich bases, can also impact biological activity. Initial studies on unsubstituted β-aminophenylketones with various nitrogen substituents (Group A) showed weak inhibition of the TR-CoA interaction, with efficacies ranging from 2% to 19% at 30 μM. Similarly, compounds with small alkoxy/hydroxy and/or halogen substituents (Group B) exhibited modest efficacy, with little significant SAR established in these groups. nih.gov This suggests that for certain biological targets, the direct influence of nitrogen substitutions alone might be less pronounced compared to other structural elements, or that a more complex interplay with other features is required. However, the importance of the secondary amine moiety has been observed in other chemical classes, such as dithiocarbamic flavanones, where N-pyrrolidinyl and N-morpholinyl carbodithioate derivatives demonstrated superior antioxidant properties. mdpi.com
Hydrophobic and electronic features are critical physicochemical parameters that govern the interaction of molecules with biological targets and are extensively studied in QSAR. Hydrophobicity, often quantified by the lipophilic parameter (e.g., octanol-water partition coefficient, logP), is a key determinant of a compound's ability to cross biological membranes and interact with hydrophobic regions of receptors. slideshare.netijnrd.orgkcl.ac.uk As highlighted, a hydrophobic moiety at the para position of β-aminophenylketones was identified as an important feature for potent inhibition of the TR-CoA interaction, with larger hydrophobic substituents exhibiting a dramatic SAR. nih.gov
Electronic properties, including dipole moment, frontier molecular orbital energies (HOMO/LUMO), ionization potential, electron affinity, and electronegativity, are also crucial in defining a molecule's reactivity and its ability to engage in electronic interactions with biological targets. slideshare.netijnrd.orgmedcraveonline.comeuropa.eudergipark.org.tr For example, the toxicity of alpha,beta-unsaturated esters has been correlated with electronic parameters such as ELUMO and partial charges of carbon atoms in the reactive center. europa.eu Steric effects, often represented by parameters like molar refractivity (MR) or molecular volume, describe the spatial requirements of a molecule and its substituents, influencing how well it fits into a binding site. slideshare.netijnrd.orgmedcraveonline.comdergipark.org.tr Sterically hindered groups can lead to more favorable interactions if the binding site contains complementary hydrophobic pockets. semanticscholar.org
Influence of Nitrogen Substitutions on Activity
Computational and Statistical Approaches in this compound SAR/QSAR
Computational and statistical approaches are integral to modern SAR and QSAR analyses, enabling the derivation of quantitative relationships and the prediction of biological activities. QSAR models are fundamentally complex mathematical algorithms that utilize statistical methods to establish quantitative relationships between chemical structure and biological activity. slideshare.netprotoqsar.commedcraveonline.com
Various multivariate analysis techniques are commonly employed in QSAR modeling. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and Artificial Neural Networks (ANN). researchgate.netmedcraveonline.comeuropa.eu Advanced methods, such as Genetic Algorithms combined with MLR, are also used to optimize model performance. researchgate.net QSAR models can be developed in different dimensions, with 2D-QSAR models relying on descriptors that are independent of the molecule's three-dimensional orientation, focusing on topological, geometrical, electrostatic, and quantum-chemical properties. ijnrd.org The application of computational toxicology, including QSAR models, is increasingly encouraged due to its capacity to reduce the reliance on animal experiments, save time and resources, and facilitate the rapid evaluation of new chemical structures. mavenrs.com
Molecular descriptors are numerical representations of a molecule's structural features and physicochemical properties, forming the backbone of QSAR models. protoqsar.commedcraveonline.com These descriptors are calculated using specialized chemical software and encompass a wide range of molecular characteristics. medcraveonline.com
Key types of molecular descriptors and physicochemical parameters used in QSAR studies include:
Constitutional Descriptors: These describe the composition of a molecule, such as the number of atoms, bonds, or specific functional groups. ijnrd.orgmedcraveonline.com
Thermodynamic Descriptors: Parameters like entropy and heat capacity provide insights into a molecule's energy state and stability. ijnrd.orgdergipark.org.tr
Fragment Constants: These are derived from the contributions of individual molecular fragments to a specific property. ijnrd.org
Conformational Descriptors: These relate to the three-dimensional shape and flexibility of a molecule. ijnrd.org
Hydrophobicity/Lipophilicity Parameters: The octanol-water partition coefficient (logP) is a widely used measure, indicating a compound's lipophilicity and its propensity to partition between aqueous and lipid phases. slideshare.netijnrd.orgkcl.ac.ukmedcraveonline.comdergipark.org.tr
Topological Descriptors: These are based on the connectivity and branching patterns within a molecule, such as molecular connectivity indices. ijnrd.orgnih.gov
Electronic Properties: This category includes parameters like dipole moment, frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, electronegativity, molecular hardness, molecular softness, and electrophilic index, which are crucial for understanding electronic interactions. slideshare.netijnrd.orgmedcraveonline.comeuropa.eudergipark.org.tr
Steric Parameters: Molar refractivity (MR) and molecular volume are examples of descriptors that quantify the size and bulkiness of a molecule or its substituents, influencing steric interactions with biological targets. slideshare.netijnrd.orgmedcraveonline.comdergipark.org.tr
Hydrogen Bond Parameters: These describe a molecule's capacity to act as a hydrogen bond donor or acceptor, which is vital for intermolecular interactions. ijnrd.orgeuropa.eu
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about a molecule's electronic structure and reactivity. europa.eudergipark.org.tr
These diverse descriptors allow for a comprehensive characterization of chemical structures, enabling the development of robust QSAR models that can predict and explain the biological activities of this compound analogues.
QSAR Model Development and Validation Methodologies
The development of a QSAR model typically involves several key steps:
Data Collection: Gathering a set of structurally related compounds with known biological activity data.
Molecular Descriptor Calculation: Computing numerical descriptors that represent the structural and physicochemical properties of each molecule in the dataset. ijpsr.comsciencepublishinggroup.com
Model Building: Establishing a mathematical relationship between the molecular descriptors and the biological activity using statistical methods. Common methods include multiple linear regression (MLR), partial least squares (PLS), and other machine learning algorithms. nih.govscielo.brresearchgate.net
Model Validation: Assessing the robustness, reliability, and predictive power of the developed model. scielo.brresearchgate.netbasicmedicalkey.com
Validation is a crucial step to ensure that a QSAR model is not merely a result of chance correlation and can accurately predict the activity of new compounds. basicmedicalkey.com Various validation methodologies are employed:
Internal Validation: This involves using the training dataset itself to assess the model's performance. Techniques include:
Cross-Validation: The dataset is split into multiple subsets. The model is trained on a portion of the data and tested on the remaining subset. This process is repeated multiple times, with each subset used as the test set once. Common cross-validation methods include leave-one-out (LOO) and leave-many-out (LMO). scielo.brresearchgate.nettandfonline.com
Bootstrapping: This involves resampling the data with replacement to create multiple training and test sets. scielo.brresearchgate.net
Y-Randomization (Permutation Testing): The biological activity values are randomly shuffled, and new QSAR models are built. This helps to ensure that the correlation is not due to chance. scielo.brresearchgate.net
External Validation: This is considered a more rigorous method for evaluating the predictive power of a QSAR model. researchgate.netnih.gov The original dataset is divided into a training set (used for model development) and an independent test set (not used in model development). The developed model is then used to predict the activity of compounds in the test set, and the predictions are compared to the experimental values. scielo.brresearchgate.netbasicmedicalkey.com The selection of compounds for the training and test sets is important to ensure that the test set is representative of the chemical space and property range of the training set.
Statistical parameters are used to evaluate the performance of QSAR models during validation, including the coefficient of determination (R²) for goodness of fit, and the cross-validated correlation coefficient (Q²) and external validation R² (R²_ext) for predictive ability. researchgate.netresearchgate.netresearchgate.net The difference between R² and Q² can indicate overfitting. researchgate.net
Artificial Neural Network Applications in this compound SAR
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. openbioinformaticsjournal.commdpi.com They are powerful tools for recognizing patterns and modeling complex, non-linear relationships between input variables (molecular descriptors) and output variables (biological activity). openbioinformaticsjournal.commdpi.comresearchgate.net Due to their ability to handle complex data and identify subtle relationships, ANNs have found increasing applications in drug discovery and QSAR studies. openbioinformaticsjournal.commdpi.comresearchgate.net
In the context of this compound SAR, ANNs could be applied to analyze large datasets of this compound analogues and their biological activities. Unlike traditional linear methods like MLR, ANNs can capture non-linear relationships between molecular descriptors and activity, potentially leading to more accurate predictive models. openbioinformaticsjournal.commdpi.comresearchgate.net
The process would typically involve:
Data Preparation: Similar to traditional QSAR, collecting activity data for this compound analogues and calculating relevant molecular descriptors.
Network Architecture Design: Defining the structure of the neural network, including the number of layers and neurons in each layer.
Training the Network: Using the training data to adjust the weights and biases within the network to minimize the difference between the predicted and experimental activities. mdpi.com
Validation: Evaluating the trained network's performance using independent test sets and appropriate statistical metrics, similar to QSAR model validation. scielo.brresearchgate.netbasicmedicalkey.com
ANNs can be particularly useful when the relationship between structural features and activity is not well-understood or is highly complex. mdpi.com They can potentially identify intricate patterns in the data that might be missed by linear models. openbioinformaticsjournal.com While ANNs can be powerful predictors, interpreting the exact contribution of each structural feature to the activity can sometimes be challenging due to their "black box" nature. openbioinformaticsjournal.com However, advancements in interpretation techniques are helping to address this limitation. nih.gov
Molecular Mechanism of Action: Ion Channel Interactions of Hexacaine
Overview of Voltage-Gated Ion Channel Modulation by Small Molecules
Voltage-gated ion channels are integral membrane proteins crucial for various physiological processes, including nerve impulse transmission, muscle contraction, and hormone secretion pharmacologyeducation.org. These channels facilitate the selective flow of ions (e.g., Na+, K+, Ca2+, Cl-) across cell membranes in response to changes in membrane potential pharmacologyeducation.orgnih.gov. Small molecules can modulate the activity of these channels, influencing their gating, conductance, and selectivity metrionbiosciences.comrsc.org. This modulation can involve binding to specific domains within the channel protein, such as the selectivity filter, the central pore cavity, or the voltage-sensing domain nih.govnysora.com. The interaction of small molecules with ion channels is a significant area in drug discovery, with many therapeutics targeting these proteins for conditions ranging from neurological disorders to cardiovascular diseases metrionbiosciences.com.
Evidence for Hexacaine Interaction with Voltage-Gated Sodium Channels
While specific electrophysiological studies or detailed molecular modeling data explicitly on this compound's interaction with voltage-gated sodium channels were not found in the reviewed literature, local anesthetics, as a class, are well-understood to primarily target these channels wikipedia.orgnih.govmhmedical.comfrontiersin.org. They function by inhibiting sodium influx through sodium-specific ion channels in the neuronal cell membrane, thereby preventing the generation and conduction of nerve impulses wikipedia.orgnih.gov. This action is critical for their anesthetic effects.
Binding to the Inner Pore of Voltage-Gated Sodium Channels
Local anesthetics are known to bind to a specific receptor site located within the inner pore of voltage-gated sodium channels rsc.orgfrontiersin.orgresearchgate.net. This binding site is typically accessible when the channel is in its open or inactivated states wikipedia.orgmhmedical.com. The interaction often involves key residues within the S6 transmembrane helices of domains III and IV of the channel's alpha subunit rsc.orgnih.gov. For instance, a phenylalanine residue in domain IV S6 is frequently implicated in high-affinity local anesthetic binding rsc.orgresearchgate.netnih.gov. Some studies suggest that local anesthetics may also access the central pore cavity through fenestrations facing the membrane.
Impact on Ion Current and Channel Function
The binding of local anesthetics to voltage-gated sodium channels leads to a reduction in sodium current (I_Na). This inhibition is often concentration-dependent and can manifest as a decrease in the peak amplitude of the action potential, an increase in the firing threshold, and a lengthening of the refractory period mhmedical.com. By stabilizing the inactivated state of the channel, local anesthetics prevent further neuronal transmission wfsahq.orgmhmedical.com. The impact on ion current and channel function is also characterized by "use-dependent" or "phasic" block, meaning that the binding of local anesthetics to open Na+ channels increases with the frequency of nerve depolarization wikipedia.orgnih.govmhmedical.com. This phenomenon is crucial for the selective inhibition of hyperactive neurons nih.gov.
Comparative Analysis of Ion Channel Interaction Mechanisms
The modulation of ion channels by small molecules can occur through various mechanisms, which can be broadly categorized and characterized by their kinetics.
Competitive vs. Uncompetitive Antagonism Models
In the context of ion channel modulation, antagonists can be classified based on their interaction with the receptor and agonist.
Competitive Antagonism: A competitive antagonist binds reversibly to the same active site as the agonist, preventing the agonist from binding and eliciting a response mhmedical.com. The effect of a competitive antagonist can typically be overcome by increasing the concentration of the agonist mhmedical.com.
Uncompetitive Antagonism: An uncompetitive antagonist binds to a different site on the receptor, but only after the agonist has bound nih.gov. This type of antagonism inhibits the receptor's function, and its effects cannot be overcome by increasing the agonist concentration nih.gov. For ion channels, uncompetitive antagonists often bind inside the channel pore to physically block ion movement nih.gov.
Kinetics of Ion Channel Gating Modulation
The interaction of drugs with ion channels involves complex kinetics that influence channel gating, which refers to the conformational changes that lead to the opening and closing of the channel pore frontiersin.org. Drug binding can affect the rates of activation, deactivation, and desensitization frontiersin.org. For voltage-gated channels, drug affinity is often voltage- and use-dependent rsc.orgresearchgate.net. This means that the drug binds more readily to certain channel states (e.g., open or inactivated states) that are induced by specific voltage changes or repetitive stimulation nih.gov. The kinetics of drug-channel interaction can be complex, involving multiple binding sites with varying affinities and numerous conformational states beyond the basic resting, open, and desensitized states. Molecular dynamics simulations and electrophysiological techniques are employed to understand these intricate kinetic processes and their impact on channel function metrionbiosciences.com.
This compound, a chemical compound with the PubChem CID 197945, is recognized as a local anesthetic. Its IUPAC name is 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one. While general mechanisms for local anesthetics often involve interactions with ion channels, particularly voltage-gated sodium channels, specific, detailed research findings focusing solely on the molecular mechanism of action of this compound, its structural basis of ion channel binding, characterization of its putative binding sites, or the conformational changes it induces in ion channels are not extensively documented in the readily accessible scientific literature nih.govgoogle.compharmacologyeducation.org.
Therefore, a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections and subsections focusing solely on this compound's specific ion channel interactions cannot be generated based on the currently available public scientific literature.
Theoretical Pharmacokinetics and Pharmacodynamics Pk/pd Modeling of Hexacaine
Conceptual Framework of PK/PD Integration for Hexacaine
The conceptual framework for PK/PD integration of this compound involves creating mathematical models that link the predicted concentration of the compound in various body compartments to its anticipated pharmacological effects over time. This integration allows for the description and prediction of the entire time course of the desired, and potentially undesired, theoretical effects in response to a hypothetical administration accp1.org. The ultimate objective of such modeling is to describe the effect-time relationships and to theoretically inform optimal strategies for drug development, even in the absence of empirical data taylorfrancis.com. This approach inherently distinguishes between drug-specific and system-specific parameters, which is essential for accurate extrapolation and prediction in a theoretical context capes.gov.br.
Theoretical Considerations for Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico (computational) methods play a pivotal role in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates like this compound early in the discovery phase nih.govri.sepatheon.comresearchgate.net. These computational tools can rapidly estimate ADME characteristics directly from the chemical structure of a compound, serving as an initial filter to optimize potential structures for development ri.se. The evaluation of ADME properties helps to theoretically predict a drug's behavior in vivo by integrating pharmacokinetic processes into a single model researchgate.net. Key physicochemical properties, such as lipophilicity (logP, logD), solubility, and pKa, are fundamental in these in silico evaluations, as they significantly influence a compound's ADME profile researchgate.netresearchgate.net.
Table 1: Conceptual In Silico ADME Predictions for this compound
| Property | Theoretical Prediction Method | Expected Impact on PK/PD |
| Absorption | Permeability models (e.g., Caco-2, PAMPA) | Influences bioavailability and onset of action. mdpi.com |
| Distribution | LogP/LogD, PBPK models, tissue partitioning coefficients | Determines tissue penetration and volume of distribution. mdpi.com |
| Metabolism | CYP450 site of metabolism prediction, metabolic stability models | Affects clearance rate and duration of action. acs.orgmdpi.com |
| Excretion | Renal clearance models, transporter interaction prediction | Influences elimination pathways and half-life. mdpi.com |
Computational Prediction of Distribution Pathways
Computational modeling is utilized to elucidate the cellular and molecular mechanisms governing drug absorption and disposition uu.se. For a theoretical compound such as this compound, in silico methods, including physics-based approaches like molecular dynamics and docking, alongside empirical structure-property relationships (QSPR), can predict its interactions with cell membranes and the function of various transport proteins uu.se. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for describing and simulating drug transfer and distribution within different organs and tissues mdpi.com. These models can predict the steady-state volume of distribution (Vdss) through linear and nonlinear approaches, providing insights into where this compound might theoretically accumulate or distribute within the body mdpi.com.
Theoretical Metabolic Fate and Elimination Characteristics
Computational tools are increasingly employed to predict the metabolic fate of drug candidates, offering a cost-effective and time-efficient alternative or complement to experimental methods cam.ac.ukfrontiersin.org. For this compound, in silico methods would predict its theoretical metabolic pathways and elimination characteristics. A critical aspect of this prediction is identifying potential sites of metabolism (SOMs) within the molecule, as this information is crucial for anticipating the structures of theoretical metabolites acs.orgmdpi.com. Artificial intelligence (AI) and machine learning algorithms are at the forefront of predicting drug metabolism and excretion, providing valuable insights into how this compound might be theoretically transformed and subsequently eliminated from the system mdpi.comfrontiersin.orgnih.gov. This includes estimating its theoretical clearance and the potential for enzymatic transformations.
Pharmacodynamic Modeling of this compound's Receptor-Mediated Effects
Pharmacodynamic modeling evaluates the time course of pharmacological effects, taking into account the mechanism of drug action and any rate-limiting steps within the biological system frontiersin.org. For this compound, theoretical pharmacodynamic modeling would focus on its predicted interactions with its target receptors and the resulting theoretical cellular or systemic responses. Mechanism-based PK/PD models are particularly adept at incorporating concepts from receptor theory to characterize the processes of target binding and activation in a quantitative manner capes.gov.brresearchgate.netannualreviews.org. This allows for a theoretical understanding of how this compound's binding to its receptor(s) might lead to a specific pharmacological effect.
Dose-Concentration-Response Relationships
Dose-concentration-response modeling theoretically quantifies the relationship between the concentration of a compound at the site of action and the magnitude of its observed effect github.iomsdmanuals.com. While this relationship can be complex and often nonlinear, common pharmacodynamic models, such as the Emax-model and the sigmoid Emax-model, are used to describe it researchgate.netnih.gov. The sigmoid Emax model is highly versatile and employs parameters like Emax (maximal efficacy, representing the greatest attainable response) and EC50 (the concentration required to achieve 50% of the maximal effect, indicating potency) to characterize the drug's theoretical efficacy and sensitivity accp1.orgnih.govderangedphysiology.comnih.govuniversiteitleiden.nl. For this compound, theoretical dose-concentration-response relationships would be established through mathematical models, predicting how varying concentrations at its theoretical effect site would translate into a graded response.
Modeling of Effect Compartments and Biophase Distribution
Modeling of effect compartments and biophase distribution is crucial when there is a temporal dissociation, or hysteresis, between the plasma concentration of a drug and its observed effect derangedphysiology.comnih.govtandfonline.comuniversiteitleiden.nlcatapult.org.uk. The "effect compartment" is a hypothetical, infinitely small compartment that is linked to the central (plasma) compartment, representing the site where the drug exerts its action derangedphysiology.comuniversiteitleiden.nl. The rate of drug movement into this theoretical effect compartment is described by a first-order rate constant, known as the plasma-effect site equilibration rate constant (ke0) derangedphysiology.comuniversiteitleiden.nl. The "biophase" refers to the biologically active phase of distribution where the drug interacts with its target to produce an effect derangedphysiology.comnih.govtandfonline.com. For this compound, such modeling would involve theoretical constructs to account for any predicted delay between its plasma concentration and its theoretical effect at the target site, utilizing parameters like ke0 to quantify this equilibration. Mechanism-based biophase distribution models can further incorporate the kinetics of drug association and dissociation with its theoretical target tandfonline.com.
Individual and Population Pharmacokinetic Modeling Approaches
Pharmacokinetic modeling is broadly categorized into individual and population approaches, both of which are essential for fully characterizing the disposition of a compound like this compound.
Individual Pharmacokinetic Modeling
Individual pharmacokinetic modeling focuses on describing the drug concentration-time profile within a single subject mhmedical.com. This approach typically involves the application of compartmental models, which simplify the complex physiological processes of drug disposition into a series of interconnected hypothetical compartments mhmedical.com. For this compound, a one-compartment or multi-compartment model (e.g., two-compartment) could be employed to represent its distribution and elimination from the body mhmedical.com.
In these models, parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life, systemic clearance (CL), and volume of distribution (Vd) are estimated from measured plasma concentrations over time kkwagh.edu.in. These parameters provide insights into the rate and extent of this compound's absorption, its distribution into various tissues, and its elimination from the body. For instance, a rapid decline in plasma concentration after intravenous administration might suggest a multi-compartment distribution pattern, where the drug initially distributes to highly perfused tissues before equilibrating with less perfused tissues mhmedical.com.
Illustrative Individual Pharmacokinetic Parameters for this compound (Hypothetical Data)
| Parameter | Value (Hypothetical) | Unit | Description |
| Cmax | 150 | ng/mL | Peak plasma concentration |
| Tmax | 1.5 | hours | Time to reach peak plasma concentration |
| AUC₀-∞ | 750 | ng·h/mL | Total drug exposure over time |
| Half-life (t½) | 3.2 | hours | Time required for the drug concentration to decrease by half |
| Clearance (CL) | 25 | L/hour | Rate of drug elimination from the body |
| Volume of Distribution (Vd) | 80 | L | Apparent volume into which the drug distributes in the body |
Note: The values in this table are entirely hypothetical and are provided solely for illustrative purposes to demonstrate the type of data that would be generated from individual pharmacokinetic modeling.
Population Pharmacokinetic Modeling
Population pharmacokinetic (PopPK) modeling is a more advanced approach that analyzes drug concentration data from a group of individuals simultaneously using nonlinear mixed-effects models (NLME) nih.govresearchgate.net. This method is particularly valuable for this compound as it allows for the characterization of drug exposure at the population level and the investigation of sources of variability in drug disposition among individuals nih.govnih.gov.
In PopPK models, parameters are categorized into "fixed effects" and "random effects" nih.gov. Fixed effects represent the typical pharmacokinetic parameters for the entire population (e.g., typical population clearance or volume of distribution) nih.gov. Random effects quantify the unexplained variability around these typical parameters, including between-subject variability (BSV), which accounts for differences in parameters among individuals, and residual variability, which encompasses unexplained variability within an individual (e.g., measurement error) nih.gov.
A critical aspect of PopPK modeling is the incorporation of "covariates" – patient characteristics such as age, body weight, gender, or renal function – to explain a portion of the observed between-subject variability nih.govresearchgate.netmdpi.com. For this compound, identifying significant covariates could help in understanding why some individuals might metabolize or excrete the drug differently, leading to varied concentration-time profiles. This understanding is fundamental for developing model-informed precision dosing strategies, aiming to tailor dosage regimens to individual patients for optimized therapeutic outcomes nih.govmdpi.com.
The development of a PopPK model for this compound would typically involve:
Data Collection: Gathering concentration-time data from a diverse patient population.
Structural Model Development: Defining the compartmental model (e.g., one- or two-compartment) that best describes the typical concentration-time course within the population nih.gov.
Statistical Model Development: Quantifying the random variability (BSV and residual variability) nih.gov.
Covariate Model Development: Identifying and incorporating patient-specific factors that explain variability in pharmacokinetic parameters nih.gov.
Model Evaluation: Assessing the model's predictive performance and robustness.
Illustrative Population Pharmacokinetic Parameters for this compound (Hypothetical Data)
| Parameter | Value (Hypothetical) | Unit | Description |
| Fixed Effects (Typical Population Values) | |||
| Typical Clearance (CL) | 28 | L/hour | Average population clearance |
| Typical Volume of Distribution (Vd) | 85 | L | Average population volume of distribution |
| Typical Absorption Rate Constant (Ka) | 0.8 | h⁻¹ | Average population absorption rate constant (if extravascular administration) |
| Random Effects (Variability) | |||
| Between-Subject Variability (BSV) on CL | 20% | Coefficient of Variation | Inter-individual variability in clearance |
| Between-Subject Variability (BSV) on Vd | 15% | Coefficient of Variation | Inter-individual variability in volume of distribution |
| Residual Variability (Proportional) | 10% | Coefficient of Variation | Unexplained variability (e.g., measurement error) |
Note: The values in this table are entirely hypothetical and are provided solely for illustrative purposes to demonstrate the type of data that would be generated from population pharmacokinetic modeling. Actual research findings would involve specific numerical estimates derived from experimental data.
The application of these modeling approaches to this compound would provide a robust framework for understanding its disposition in diverse patient groups, predicting its concentration-time profiles, and informing rational strategies for its potential clinical use, all while adhering to the principles of scientific rigor and data-driven insights.
Advanced Analytical Methodologies for Hexacaine Characterization and Quantification in Research Contexts
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating Hexacaine from other components in a mixture, which is a necessary step before detection and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of drug compounds, including identification, purification, and measurement of content or purity. google.com HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. For a given column packing, solvent system, and flow rate, compounds tend to elute at a specific time, which aids in their identification and quantification. google.com One comparative analysis mentioned the use of HPLC for this compound, indicating >99% purity using a C18 column with acetonitrile/water (70:30) as the mobile phase at a flow rate of 1.0 mL/min.
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC) is a suitable methodology for the routine analysis of compounds, particularly volatile ones. sciepub.comglobaljournals.org While this compound itself may not be highly volatile, GC is relevant for analyzing volatile metabolites that could be associated with its research or breakdown. GC separates substances based on their boiling points and interaction with the stationary phase in a heated column. numberanalytics.com Hexane-based extracts have been analyzed using GC-MS to identify saturated hydrocarbons and volatile compounds in various biological samples. sciepub.comglobaljournals.orgresearchgate.netsciepub.com GC-MS is considered a preferable methodology for routine analysis of compounds. sciepub.comglobaljournals.org
Spectroscopic Characterization Techniques
Spectroscopic methods provide information about the structural features and concentration of this compound based on its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique used to measure light absorbance across the UV and visible regions of the electromagnetic spectrum. denovix.comwikipedia.orgtechnologynetworks.com This method is widely used in chemistry and biochemistry to identify and quantify compounds that absorb light in this region. denovix.comwikipedia.org The amount of light absorbed is proportional to the concentration of the absorbing compound, according to the Beer-Lambert Law. wikipedia.orgyoutube.com UV-Vis can be used for the quantitative analysis of drug compounds like this compound. google.com The wavelengths of absorption peaks can help in determining the functional groups within a molecule. wikipedia.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR), is used to determine the functional groups of a drug compound based on its light transmittance. google.com IR spectroscopy is sensitive to the structure, conformation, and ring shape of a molecule, making it a suitable method for identification and differentiation of different solid forms of drugs. google.com The IR spectrum of a compound shows characteristic bands corresponding to the vibrations of its functional groups. google.com
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and chemical structure of compounds. google.com When coupled with chromatography, such as in GC-MS or LC-MS, it provides a highly selective and sensitive method for the identification and quantification of analytes in complex mixtures. numberanalytics.comresearchgate.netresearchgate.net GC-MS is a preferable methodology for routine analysis of compounds and has been used to identify volatile compounds in various extracts. sciepub.comglobaljournals.orgsciepub.comresearchgate.net LC-MS can also be used to determine the molecular weight and chemical structure of drug compounds. google.com Metabolite profiling using GC-MS involves steps such as extraction, derivatization (to make compounds volatile), separation by GC, ionization, and detection of molecular ions. numberanalytics.comresearchgate.net This hyphenated technique is valuable in this compound research for identifying the parent compound and potentially its metabolites.
GC-MS for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is valuable for both the qualitative identification and quantitative determination of volatile and semi-volatile organic compounds, including those with structures similar to this compound.
In GC-MS analysis, a sample containing this compound is first introduced into the gas chromatograph, where it is vaporized and carried by an inert carrier gas (such as helium) through a capillary column. The column separates the components of the mixture based on their differential partitioning between the stationary phase of the column and the mobile gas phase. Compounds with different physical and chemical properties will elute from the column at different times, known as retention times.
Upon elution from the GC column, the separated this compound molecules enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). EI causes fragmentation of the molecule, producing a unique pattern of charged fragments (a mass spectrum). This mass spectrum serves as a "fingerprint" for the compound. By comparing the retention time and the characteristic mass spectrum of an unknown peak to those of a known standard of this compound, the compound can be qualitatively identified. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight (approximately 289.2 Da) and characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For a Mannich base like this compound, fragmentation patterns might involve cleavages around the nitrogen atom and the carbonyl group.
For quantitative analysis using GC-MS, the abundance of a specific ion (or the total ion current) is measured and correlated to the concentration of this compound in the original sample. This is typically achieved by generating a calibration curve using known concentrations of a this compound standard. The area under the peak corresponding to this compound in the chromatogram is proportional to the amount of this compound present. Internal standards are often used to improve the accuracy and reproducibility of quantitative measurements by compensating for variations in sample preparation and instrument performance.
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This high mass accuracy allows for the determination of the elemental composition of a compound or its fragments. Unlike low-resolution MS, which measures nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars). This capability is invaluable for confirming the molecular formula of this compound and for elucidating its structure or the structures of its metabolites or degradation products.
In structural elucidation using HRMS, the accurate mass of the molecular ion provides the precise molecular weight, which can be used to determine the possible elemental formulas (e.g., CₓHᵧN₂Oₒ) within a defined mass tolerance. The isotopic pattern observed in the HRMS spectrum (the relative abundance of peaks corresponding to isotopes like ¹³C, ²H, ¹⁵N, and ¹⁸O) further helps to confirm the elemental composition.
Furthermore, HRMS is often coupled with tandem mass spectrometry (MS/MS or MSⁿ). In MS/MS experiments, a precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented in a collision cell. The resulting fragment ions are then analyzed by the mass analyzer, providing a fragmentation spectrum. The accurate masses and elemental compositions of these fragment ions, combined with the fragmentation pattern, provide detailed structural information about the original molecule. By piecing together the structures of the fragments, the complete structure of this compound can be confirmed or the structures of unknown related compounds can be determined. HRMS offers improved analytical capabilities, allowing for the detection of low-abundance molecules and the elucidation of complex pathways phcogj.com. It provides sufficient mass resolution to better resolve molecular composition than lower resolution analyzers, conferring a unique source of analytical specificity. Orbitrap and Time-of-Flight (TOF) mass analyzers are common types used in HRMS, known for their ability to provide high mass resolution and accuracy.
While HRMS is a powerful technique for structural elucidation and has been applied in various analytical and clinical settings bibliotekanauki.plphcogj.com, specific published research detailing the application of HRMS for the structural elucidation of this compound itself was not found in the conducted literature searches. Nevertheless, the principles of HRMS, including accurate mass measurement, isotopic pattern analysis, and fragmentation studies (MS/MS), are directly applicable to the comprehensive structural characterization of this compound in research investigations.
Computational Modeling and Simulation Studies of Hexacaine at the Molecular Level
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like Hexacaine) when bound to a receptor protein to form a stable complex. nih.gov This technique is crucial in structure-based drug design, allowing for the virtual screening of compounds and the prediction of binding affinities. nih.govnih.gov For this compound, molecular docking could be employed to identify potential protein targets by simulating its interaction with various biological macromolecules.
High-resolution docking methodologies aim to accurately predict the binding pose and affinity of a ligand within a protein's active site. This typically involves several steps:
Ligand Preparation: this compound's 3D structure would be optimized, and its protonation states and tautomeric forms at physiological pH would be considered.
Receptor Preparation: The 3D structure of the target protein (e.g., an ion channel or enzyme that this compound might interact with) would be obtained from databases like the Protein Data Bank (PDB). Hydrogens would be added, and active site residues defined.
Docking Algorithm: Algorithms explore various translational, rotational, and conformational spaces of this compound within the receptor's binding pocket. Common algorithms include genetic algorithms, simulated annealing, and fragment-based approaches. physchemres.org The goal is to find the energetically most favorable binding poses. Software such as GOLD, AutoDock, and DOCK are frequently used for these simulations.
Scoring functions are mathematical algorithms used to estimate the binding affinity between the ligand and the receptor for each generated pose. They typically consider various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. nih.gov
Common Scoring Functions: Examples include force-field based functions, empirical scoring functions, and knowledge-based potentials. A lower (more negative) docking score generally indicates a stronger predicted binding affinity.
Model Evaluation: The reliability of docking predictions is often validated by re-docking a co-crystallized ligand into its known binding site and comparing the predicted pose with the experimental one (RMSD analysis). For this compound, if experimental binding data were available, docking results could be correlated with observed biological activity to refine the scoring function parameters.
Methodologies for High-Resolution Docking
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights beyond the static snapshots provided by docking. nih.gov For this compound, MD simulations could reveal the flexibility of the molecule and its target protein, and the stability of their complex in a simulated physiological environment. f1000research.com
MD simulations track the movement of atoms and molecules over a period, typically picoseconds to microseconds, by solving Newton's equations of motion. f1000research.com This allows for the analysis of:
Conformational Changes: How this compound and its binding site change shape upon interaction.
Interaction Stability: The persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein over the simulation trajectory. f1000research.com
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics quantify the stability of the protein-ligand complex and the flexibility of individual residues, respectively. For instance, stable complexes typically exhibit low RMSD values.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a more accurate measure of binding affinity than docking scores alone. nih.gov
Biological systems operate in aqueous environments, and many drug targets are embedded within cell membranes. MD simulations can explicitly include solvent molecules (e.g., water) and lipid bilayers to mimic these physiological conditions. Simulating this compound in such environments would provide a more realistic understanding of its behavior, including:
Solvation Effects: How water molecules interact with this compound and influence its conformation and binding.
Membrane Permeation/Interaction: If this compound is expected to interact with or cross cell membranes, MD simulations with explicit membrane models can elucidate its partitioning, orientation, and diffusion within the lipid bilayer.
Analysis of Protein-Ligand Interactions over Time
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, reactivity, and spectroscopic properties. For this compound, these calculations could reveal:
Optimized Geometry and Conformational Analysis: Determining the most stable 3D arrangement of atoms in this compound.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's electron-donating and electron-accepting abilities, respectively, and thus its chemical reactivity. A smaller HOMO-LUMO energy gap often correlates with higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution around a molecule, identifying regions prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions.
Spectroscopic Properties: Predicting IR, NMR, and UV-Vis spectra, which can aid in the experimental characterization and identification of this compound.
Reactivity Descriptors: Calculating parameters such as global hardness, global softness, chemical potential, and electrophilicity index provides quantitative measures of a molecule's stability and reactivity.
Based on the available information from the search results, there is a significant lack of specific research detailing the application of homology modeling, de novo structure prediction of target receptors, or the use of Artificial Intelligence and Machine Learning techniques in computational drug design specifically concerning the compound this compound.
The search results primarily discuss this compound in contexts such as analytical chemistry (detection, separation) or list it as a chemical compound without providing detailed research findings on its computational modeling at the molecular level using the specified techniques.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline for sections 7.4 and 7.5, as there are no detailed research findings available through the search to support these specific topics in relation to this compound.
Preclinical Investigative Models for Pharmacological Characterization of Hexacaine
In Vitro Pharmacological Investigations
In vitro studies are conducted using biological components or systems outside their normal biological context, such as cells or isolated tissues. These studies are fundamental for initial characterization, allowing for controlled environments to investigate specific molecular and cellular interactions.
Cell-Based Assays for Receptor Binding and Functional Activity
Cell-based assays are widely used to assess the interaction of a compound with specific cellular targets, such as receptors or ion channels, and to measure the resulting functional responses. Receptor binding assays can determine the affinity and selectivity of a compound for a particular receptor. Functional activity assays, on the other hand, evaluate the downstream effects of compound binding, such as changes in enzyme activity, signal transduction pathways, or cellular behavior , nih.gov. These assays are essential for identifying the primary molecular targets of a compound and understanding the initial events of its pharmacological action mdpi.com.
Based on the available literature, Hexacaine has been mentioned as a local anesthetic and antiarrhythmic, with experimental evidence suggesting it may interact with voltage-gated sodium channels nih.gov. However, detailed data from specific cell-based assays quantifying the receptor binding affinity or functional activity of this compound (CID 197945) on these or other potential targets were not found in the conducted search.
Isolated Tissue Preparations for Mechanistic Studies
Isolated tissue preparations involve using tissues or organs removed from an animal, kept alive under controlled conditions. These preparations allow for the study of a compound's effects on the physiological responses of specific tissues, providing insights into its mechanisms of action in a more complex biological environment than cell-based assays popline.org. Examples include studies on isolated heart muscle to assess antiarrhythmic effects or nerve preparations to investigate local anesthetic properties.
While this compound has been mentioned in the context of pharmacological studies using "various experimental models of arrhythmias" popline.org, popline.org, detailed information regarding specific isolated tissue preparation studies conducted with this compound (CID 197945) to elucidate its mechanisms in these models was not available in the search results.
In Vivo Non-Clinical Models for Pharmacological Activity and Mechanistic Insights
In vivo studies involve administering the compound to living animals to evaluate its pharmacological effects within a complex biological system. These studies are crucial for assessing the compound's activity, efficacy, and potential mechanisms in a more physiologically relevant setting dergipark.org.tr, nih.gov, uevora.pt, nih.gov.
Animal Models for Investigating Specific Pharmacological Responses
Animal models are utilized to investigate the effects of a compound on specific physiological or pathological processes relevant to its potential therapeutic use dergipark.org.tr, nih.gov, uevora.pt, nih.gov. For a compound suggested to have antiarrhythmic or local anesthetic properties like this compound, relevant animal models might include models of induced arrhythmias or pain models. These studies aim to demonstrate the compound's efficacy in a living system and can provide information on dose-response relationships and duration of action.
The available literature mentions the use of this compound in "various experimental models of arrhythmias" popline.org, popline.org. However, specific details regarding the types of animal models used, the experimental protocols, the observed pharmacological responses, or detailed research findings from these in vivo studies with this compound (CID 197945) were not found in the conducted search.
Methodological Considerations for Non-Clinical Study Design
The design of non-clinical in vivo studies requires careful consideration to ensure the results are reliable, reproducible, and relevant for translation to human studies nih.gov, d-nb.info, nih.gov. Key considerations include the selection of appropriate animal species and strains, determination of the route of administration, dose selection, study duration, group size, and the choice of relevant endpoints to measure pharmacological activity and potential effects dergipark.org.tr, nih.gov, uevora.pt. Adherence to good laboratory practice (GLP) principles is also essential for regulatory submissions nih.gov, researchgate.net.
While general principles of non-clinical study design are well-established nih.gov, eupati.eu, nih.gov, researchgate.net, specific methodological considerations or detailed study designs employed for the non-clinical investigation of this compound (CID 197945) were not available in the search results.
Translational Research Considerations from Preclinical Findings
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice d-nb.info, nih.gov, researchgate.net, eatris.eu. In the context of preclinical pharmacological characterization, translational considerations involve evaluating how the findings from in vitro and in vivo non-clinical studies might predict the compound's behavior and effects in humans d-nb.info, nih.gov. This includes assessing the translatability of the chosen preclinical models to human physiology and disease, identifying potential biomarkers of activity, and using the preclinical data to inform the design of early-phase clinical trials, such as determining a safe starting dose nih.gov, nih.gov, wisc.edu.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
